molecular formula C14H10O3 B057700 4-Benzoylbenzoic acid CAS No. 611-95-0

4-Benzoylbenzoic acid

Cat. No. B057700
CAS RN: 611-95-0
M. Wt: 226.23 g/mol
InChI Key: IFQUPKAISSPFTE-UHFFFAOYSA-N
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Description

4-Benzoylbenzoic acid is a benzophenone derivative . It can undergo hydrogenolysis to 4-benzylbenzoic acid . Cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to UV irradiation .


Synthesis Analysis

4-Benzoylbenzoic acid is a benzophenone-based photoreactive reagent shown to be useful for synthesizing photoreactive peptides and oligonucleotides .


Molecular Structure Analysis

The molecular formula of 4-Benzoylbenzoic acid is C14H10O3 . Its average mass is 226.227 Da and its monoisotopic mass is 226.062988 Da .


Chemical Reactions Analysis

The absorption spectra of 4-Benzoylbenzoic acid, a widely used photosensitizer and a common proxy of environmentally relevant chromophores, can be investigated using UV-Vis spectroscopy, 1H-NMR spectroscopy, quantum chemical calculations, and molecular dynamics simulations .


Physical And Chemical Properties Analysis

4-Benzoylbenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 415.7±28.0 °C at 760 mmHg, and a flash point of 219.3±20.5 °C . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Pesticide Degradation

4-Benzoylbenzoic acid: has been utilized in the development of functional textiles with environmental applications. When incorporated into cotton fabrics and exposed to UV irradiation, it exhibits the ability to degrade pesticides . This application is particularly significant in agricultural sectors where pesticide management is crucial for environmental sustainability.

Luminescent Material Synthesis

This compound serves as a ligand in the synthesis of novel Tb(III) ternary complexes which exhibit luminescent properties . Such materials are valuable in the creation of new types of LEDs and display technologies, as well as in bioimaging where luminescent markers are essential.

Organic Photosensitizer

4-Benzoylbenzoic acid: is a widely used photosensitizer that plays a pivotal role in daytime aqueous phase chemistry within environmental processes . Its optical properties, influenced by pH-dependent speciation, are critical for understanding its behavior as an organic chromophore in various environmental contexts.

Organic Synthesis Intermediate

As a benzophenone derivative, 4-Benzoylbenzoic acid can undergo hydrogenolysis to form 4-benzylbenzoic acid . This reaction is a fundamental step in the synthesis of various organic compounds, serving as an intermediate in the production of more complex molecules.

Mechanism of Action

Target of Action

It is known to interact with certain enzymes such as ache (acetylcholinesterase), bche (butyrylcholinesterase), and ces1 (carboxylesterase 1) . These enzymes play crucial roles in various biological processes, including neurotransmission and drug metabolism.

Mode of Action

It is known to be a benzophenone derivative . Benzophenone derivatives are known for their ability to absorb ultraviolet light, which can lead to various chemical reactions. This property is often utilized in the field of photodynamic therapy, where light-sensitive compounds are used to generate reactive oxygen species that can damage targeted cells .

Biochemical Pathways

Given its interactions with enzymes like ache, bche, and ces1 , it can be inferred that it may influence cholinergic neurotransmission and the metabolism of various drugs and xenobiotics.

Pharmacokinetics

Its solubility in water, which can impact its bioavailability, has been noted .

Result of Action

It has been noted that cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to uv irradiation . This suggests that it may have potential applications in environmental remediation.

Action Environment

The action of 4-Benzoylbenzoic acid can be influenced by environmental factors such as light and pH. For instance, its ability to degrade pesticides when incorporated into cotton fabrics is activated by UV irradiation . Additionally, the speciation and optical properties of 4-Benzoylbenzoic acid have been found to be pH-dependent .

Safety and Hazards

4-Benzoylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers The paper “pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid” provides a comprehensive analysis of the absorption spectra of 4-Benzoylbenzoic acid . The study combined UV-Vis spectroscopy, 1H-NMR spectroscopy, quantum chemical calculations, and molecular dynamics simulations to investigate the absorption spectra of 4-Benzoylbenzoic acid .

properties

IUPAC Name

4-benzoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQUPKAISSPFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209996
Record name 4-Benzoylbenzoic acid
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylbenzoic acid

CAS RN

611-95-0
Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Record name 4-benzoylbenzoic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.352
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Synthesis routes and methods

Procedure details

To a mixture of 4-methylbenzophenone (25 g, 0.127 mole) with HOAc (130 mL) was added successively CrO3 (35 g), H2O (80 mL) and conc. H2SO4 (25 mL). The mixture was heated for 3 hours at 100±5° C. and then quenched by adding ice water (500 mL) to yield a crude 4-benzoylbenzoic acid solid which was dissolved in a 10% KOH solution and filtered. The filtrate was acidified with diluted HCl to pH 2.0 and precipitate by subjected to ice bath. The precipitate was collected to obtain 21.3 g 4-benzoylbenzoic acid in a yield of 74.1%.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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